Methyl5-amino-3-phenylisoxazole-4-carboxylate
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Overview
Description
Methyl5-amino-3-phenylisoxazole-4-carboxylate is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-amino-3-phenylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzoyl chloride with hydroxylamine to form benzohydroxamic acid, which then undergoes cyclization with acetic anhydride to yield the isoxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl5-amino-3-phenylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Methyl5-amino-3-phenylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl5-amino-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- 3-Phenyl-5-methylisoxazole-4-carboxylic acid
- 5-Phenylisoxazole-3-carboxylic acid
Uniqueness
Methyl5-amino-3-phenylisoxazole-4-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile intermediate in organic synthesis .
Biological Activity
Methyl 5-amino-3-phenylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
Methyl 5-amino-3-phenylisoxazole-4-carboxylate features a unique isoxazole ring structure, which is known for its ability to interact with various biological targets. The compound can be synthesized through various methods, including solid-phase peptide synthesis, which allows for the incorporation of this β-amino acid into peptide chains, enhancing their therapeutic properties .
The biological activity of Methyl 5-amino-3-phenylisoxazole-4-carboxylate can be attributed to its ability to modulate multiple signaling pathways:
- Apoptosis Induction : Studies have shown that derivatives of isoxazoles can induce apoptosis in cancer cells by activating caspases and cleaving poly(ADP-ribose) polymerase (PARP), which are critical markers of programmed cell death .
- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated in neuroblastoma and glioblastoma models, showing lower lethal concentrations compared to existing chemotherapeutic agents .
Table 1: Biological Activity Overview
Case Studies
- Anticancer Research : A study reported that Methyl 5-amino-3-phenylisoxazole-4-carboxylate derivatives exhibited potent cytotoxicity in several cancer cell lines, particularly in glioblastoma models where it significantly reduced cell viability at nanomolar concentrations .
- Immunological Response : Research involving the immunological effects of derivatives showed that they could enhance polyclonal antibody production in human peripheral blood cells, indicating potential applications in immunotherapy .
- Antituberculous Activity : The compound has also been tested against Mycobacterium tuberculosis, demonstrating moderate efficacy compared to traditional treatments like isoniazid .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-11(14)8-9(13-16-10(8)12)7-5-3-2-4-6-7/h2-6H,12H2,1H3 |
InChI Key |
DJFFGPQCFMHBQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)N |
Origin of Product |
United States |
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